2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H25N5O2S and its molecular weight is 495.6. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
A study by Singh and Vedi (2014) focused on the synthesis of triazolylindole derivatives, which are structurally related to 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone. These compounds were evaluated for their antifungal activity, demonstrating the potential of such derivatives in antimicrobial applications (Singh & Vedi, 2014).
Anti-inflammatory and Antioxidant Properties
Labanauskas et al. (2004) synthesized derivatives of 4H-1,2,4-triazole-3-thiol, which bear structural similarities to the specified compound. These derivatives exhibited notable anti-inflammatory activity (Labanauskas et al., 2004). Furthermore, Šermukšnytė et al. (2022) reported on a compound with antioxidant abilities, providing insights into the potential of similar compounds in this field (Šermukšnytė et al., 2022).
Anticancer Activity
Tumosienė et al. (2020) explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the specified compound. These derivatives demonstrated significant anticancer activity, particularly against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antitubercular Agents
Sharma et al. (2019) worked on derivatives of 1H-indol-3-yl ethanone, including the expansion of a novel lead targeting M. tuberculosis. Their study highlights the potential of such compounds in treating tuberculosis (Sharma et al., 2019).
Anticonvulsant Properties
Ahuja and Siddiqui (2014) synthesized indole C-3 substituted derivatives, including triazine derivatives, which showed prospective anticonvulsant properties. This indicates the potential of similar compounds in neuropharmacology (Ahuja & Siddiqui, 2014).
Antimicrobial Activity
Kaplancikli et al. (2008) synthesized triazole and triazolothiadiazine derivatives with significant antimicrobial activities. These findings demonstrate the utility of similar compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2S/c1-2-35-21-13-11-20(12-14-21)33-27(23-17-29-24-9-5-4-8-22(23)24)30-31-28(33)36-18-26(34)32-16-15-19-7-3-6-10-25(19)32/h3-14,17,29H,2,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODWLFHOZGYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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